

Overcoming poor ionization of 7-Oxodecanoyl-CoA in mass spectrometry

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Compound of Interest		
Compound Name:	7-Oxodecanoyl-CoA	
Cat. No.:	B15547242	Get Quote

Technical Support Center: Analysis of 7-Oxodecanoyl-CoA

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of **7-Oxodecanoyl-CoA**, particularly its poor ionization.

Frequently Asked Questions (FAQs)

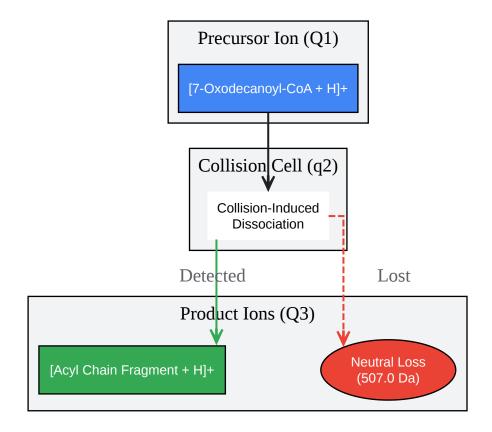
Q1: Why is **7-Oxodecanoyl-CoA** challenging to analyze effectively by mass spectrometry?

A1: The difficulty in analyzing **7-Oxodecanoyl-CoA** stems from its amphipathic structure. It possesses a large, polar Coenzyme A (CoA) moiety with three phosphate groups, which results in poor retention on standard reverse-phase columns and a tendency to ionize negatively.[1] Simultaneously, it has a ten-carbon acyl chain that imparts non-polar characteristics. This dual nature can lead to inefficient and unstable ionization, susceptibility to in-source fragmentation, and ion suppression from complex biological matrices.[2]

Q2: What is the characteristic fragmentation pattern for **7-Oxodecanoyl-CoA** in tandem mass spectrometry (MS/MS)?

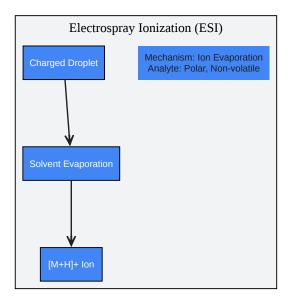


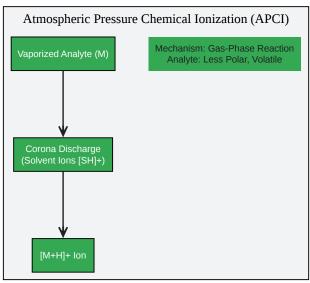
A2: In positive ionization mode, acyl-CoAs like **7-Oxodecanoyl-CoA** exhibit a highly characteristic fragmentation pattern. During collision-induced dissociation (CID), they typically undergo a neutral loss of the 3'-phospho-adenosine-5'-diphosphate portion of the CoA molecule.[1][3] This corresponds to a neutral loss of 507.0 Da.[3][4][5] Monitoring this specific neutral loss is a common and effective strategy for targeted quantification.











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